[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
Armillarilin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarilin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarilin is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, armillarilin can be found in mushrooms. This makes armillarilin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
127500-59-8
VCID:
VC21159770
InChI:
InChI=1S/C24H30O7/c1-13-6-15(30-5)7-16(26)19(13)20(27)31-18-10-22(4)17-9-21(2,3)12-23(17,28)8-14(11-25)24(18,22)29/h6-8,11,17-18,26,28-29H,9-10,12H2,1-5H3/t17-,18-,22-,23+,24+/m1/s1
SMILES:
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)OC
Molecular Formula:
C24H30O7
Molecular Weight:
430.5 g/mol
[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
CAS No.: 127500-59-8
Cat. No.: VC21159770
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Armillarilin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarilin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarilin is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, armillarilin can be found in mushrooms. This makes armillarilin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 127500-59-8 |
| Molecular Formula | C24H30O7 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | [(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
| Standard InChI | InChI=1S/C24H30O7/c1-13-6-15(30-5)7-16(26)19(13)20(27)31-18-10-22(4)17-9-21(2,3)12-23(17,28)8-14(11-25)24(18,22)29/h6-8,11,17-18,26,28-29H,9-10,12H2,1-5H3/t17-,18-,22-,23+,24+/m1/s1 |
| Standard InChI Key | JGQMXVRWAOSIBE-NUXVFQDLSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C)O)OC |
| SMILES | CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)OC |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C)O)OC |
| Melting Point | 179-180°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator